4-Ethoxy-2-methyl-6-nitroquinoline
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Overview
Description
4-Ethoxy-2-methyl-6-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methyl-6-nitroquinoline typically involves the nitration of 4-ethoxy-2-methylquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 4-Ethoxy-2-methyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: 4-Ethoxy-2-carboxy-6-nitroquinoline.
Scientific Research Applications
4-Ethoxy-2-methyl-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methyl-6-nitroquinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components .
Comparison with Similar Compounds
4-Ethoxyquinoline: Lacks the nitro and methyl groups, making it less reactive.
2-Methylquinoline: Lacks the ethoxy and nitro groups, altering its chemical properties.
6-Nitroquinoline: Lacks the ethoxy and methyl groups, affecting its reactivity and applications.
Uniqueness: Its combination of functional groups allows for diverse chemical modifications and a wide range of scientific research applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-6-nitroquinoline |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12-6-8(2)13-11-5-4-9(14(15)16)7-10(11)12/h4-7H,3H2,1-2H3 |
InChI Key |
ZHBAPAAILBKWKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=C(C=CC2=NC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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